molecular formula C22H27N5O4 B3557648 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

Cat. No.: B3557648
M. Wt: 425.5 g/mol
InChI Key: NDCYRASIQZFOQI-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and heterocyclic components, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-4-30-19-11-6-16(14-20(19)31-5-2)12-13-23-21(28)15-27-25-22(24-26-27)17-7-9-18(29-3)10-8-17/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCYRASIQZFOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the phenyl and ethyl groups. Common reagents used in these reactions include azides, nitriles, and various catalysts to facilitate the formation of the tetrazole ring. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds.

Scientific Research Applications

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

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